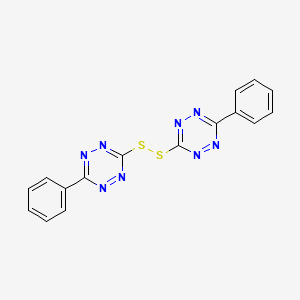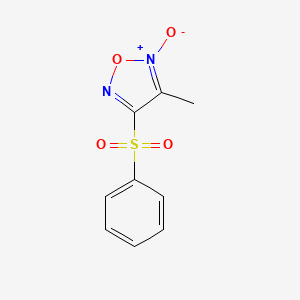
4-Benzenesulfonyl-3-methyl-furazan 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-phenylsulphonylfuroxan: is a heterocyclic compound characterized by a furoxan ring structure Furoxans are known for their unique chemical properties, including the presence of an out-of-ring oxygen atom, which contributes to their reactivity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-phenylsulphonylfuroxan typically involves the introduction of substituents onto the furoxan ring. One common method is the post-ring introduction of substituents (PRIS) strategy, which allows for the direct synthesis of furoxan molecules. This method is preferred over conventional methods that require pre-installation of substituents on furoxan ring precursors .
Industrial Production Methods: Industrial production of 3-methyl-4-phenylsulphonylfuroxan may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Types of Reactions: 3-methyl-4-phenylsulphonylfuroxan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The furoxan ring allows for substitution reactions, where different substituents can be introduced onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides.
Applications De Recherche Scientifique
3-methyl-4-phenylsulphonylfuroxan has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where furoxan derivatives have shown promise.
Mécanisme D'action
The mechanism of action of 3-methyl-4-phenylsulphonylfuroxan involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modulate biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interact with enzymes and receptors, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Sulfonimidates: These compounds share a similar sulfur-containing structure and are used in various chemical applications.
Thiols and Sulfides: These compounds also contain sulfur atoms and are known for their distinct chemical properties.
Uniqueness: 3-methyl-4-phenylsulphonylfuroxan is unique due to its furoxan ring structure, which imparts specific reactivity and stability characteristics. This makes it distinct from other sulfur-containing compounds, such as sulfonimidates and thiols, which have different structural features and chemical behaviors.
Propriétés
Numéro CAS |
49739-41-5 |
|---|---|
Formule moléculaire |
C9H8N2O4S |
Poids moléculaire |
240.24 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C9H8N2O4S/c1-7-9(10-15-11(7)12)16(13,14)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
NPPFLFLMNSMLEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](ON=C1S(=O)(=O)C2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


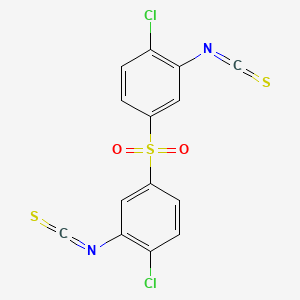
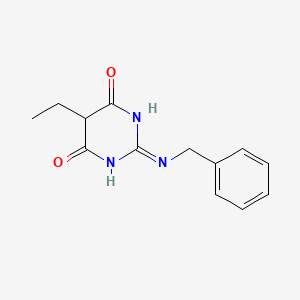
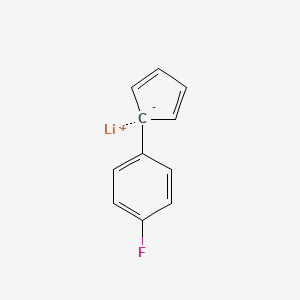

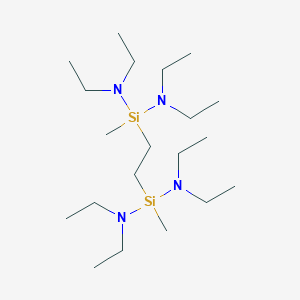
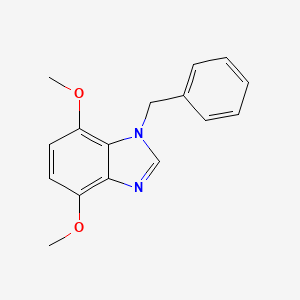
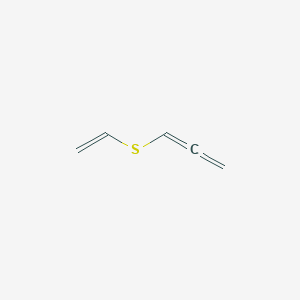
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)
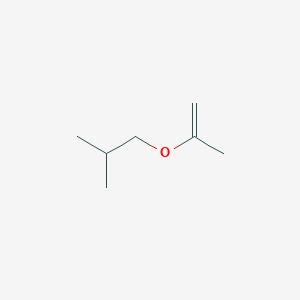

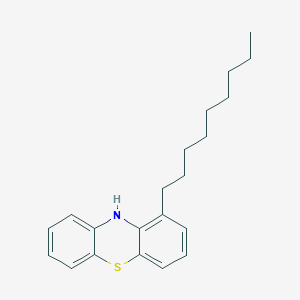
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
